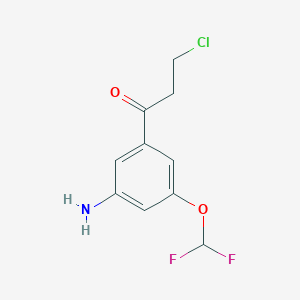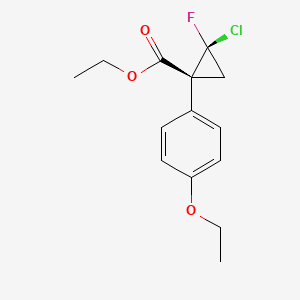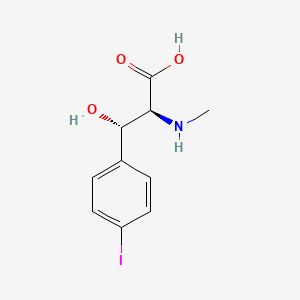
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a hydroxy group, an iodophenyl group, and a methylamino group, makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid typically involves multi-step organic reactions. The process often starts with the preparation of the iodophenyl precursor, followed by the introduction of the hydroxy and methylamino groups under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a deiodinated phenyl derivative.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-hydroxy-3-(4-bromophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-chlorophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-fluorophenyl)-2-(methylamino)propionic acid
Uniqueness
Compared to its analogs, (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H12INO3 |
|---|---|
Molekulargewicht |
321.11 g/mol |
IUPAC-Name |
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-12-8(10(14)15)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,12-13H,1H3,(H,14,15)/t8-,9-/m0/s1 |
InChI-Schlüssel |
IDLOJRAIKCHEEE-IUCAKERBSA-N |
Isomerische SMILES |
CN[C@@H]([C@H](C1=CC=C(C=C1)I)O)C(=O)O |
Kanonische SMILES |
CNC(C(C1=CC=C(C=C1)I)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


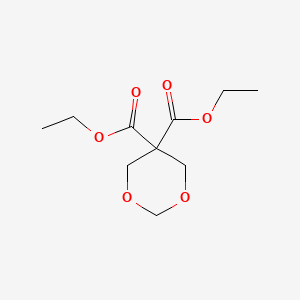
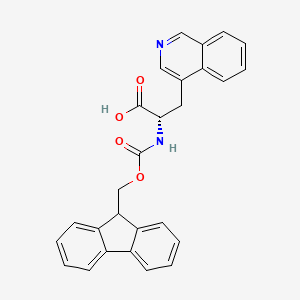
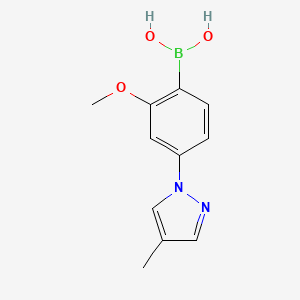
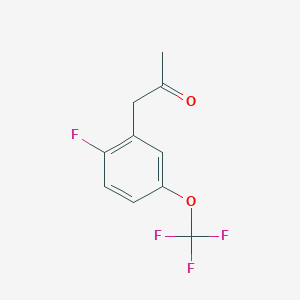
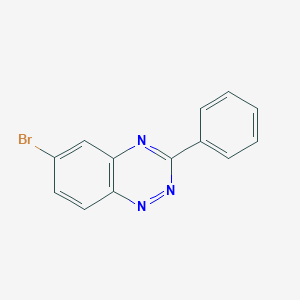

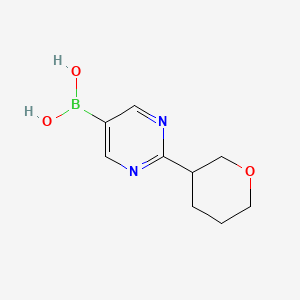
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
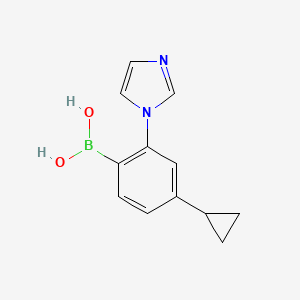
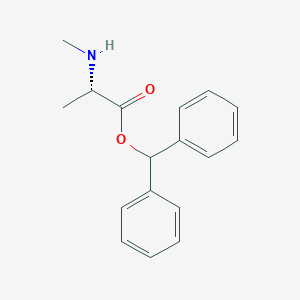
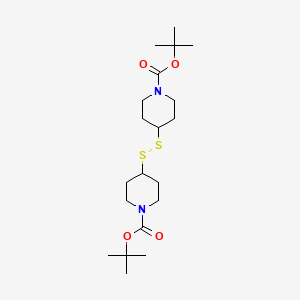
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
